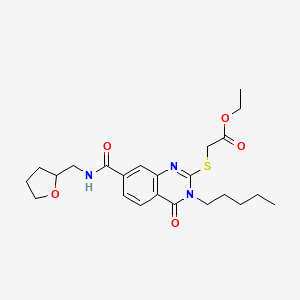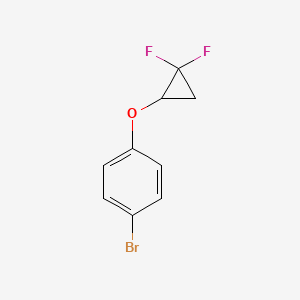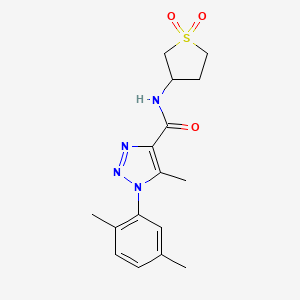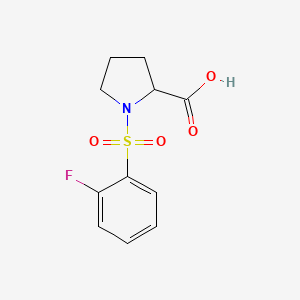![molecular formula C10H7BrF3NO B2884387 [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol CAS No. 2306278-30-6](/img/structure/B2884387.png)
[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol is a chemical compound with the molecular formula C10H7BrF3NO It is an indole derivative, characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 1-position of the indole ring, along with a methanol group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol typically involves multi-step organic reactions. One common method includes the bromination of an indole precursor followed by the introduction of the trifluoromethyl group and subsequent functionalization to introduce the methanol group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [4-Bromo-1-(trifluoromethyl)indol-6-yl]aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence its binding affinity to various receptors and enzymes, potentially leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[4-Bromo-1-(trifluoromethyl)indole]: Lacks the methanol group, which may affect its reactivity and biological activity.
[1-(Trifluoromethyl)indol-6-yl]methanol: Lacks the bromine atom, which can influence its chemical properties and applications.
[4-Bromoindol-6-yl]methanol: Lacks the trifluoromethyl group, which can impact its overall stability and reactivity.
Uniqueness
The combination of the bromine, trifluoromethyl, and methanol groups in [4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol makes it unique compared to other indole derivatives
Properties
IUPAC Name |
[4-bromo-1-(trifluoromethyl)indol-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-3-6(5-16)4-9-7(8)1-2-15(9)10(12,13)14/h1-4,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEYXBKEJFFJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=CC(=C2)CO)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2884306.png)
![methyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2884308.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2884313.png)

![2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one](/img/structure/B2884316.png)


![2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2884320.png)



